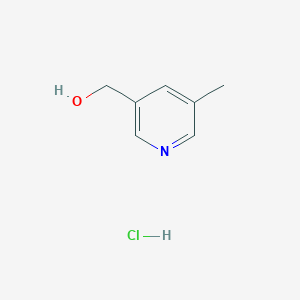

(5-Methylpyridin-3-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Methylpyridin-3-yl)methanol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridin-3-yl)methanol hydrochloride typically involves the reaction of 5-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 5-Methylpyridine

Reagents: Formaldehyde, Hydrogen Chloride

Conditions: The reaction is typically conducted in an inert atmosphere at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpyridine-3-carboxylic acid, while reduction may produce 5-methylpyridin-3-ylmethanol.

Scientific Research Applications

(5-Methylpyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

5-Methylpyridine: A precursor in the synthesis of (5-Methylpyridin-3-yl)methanol hydrochloride.

3-Pyridinemethanol: A similar compound with a hydroxymethyl group at the 3-position of the pyridine ring.

5-Methyl-3-pyridinecarboxylic acid: An oxidation product of (5-Methylpyridin-3-yl)methanol.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.

Biological Activity

(5-Methylpyridin-3-yl)methanol hydrochloride is a pyridine derivative with the molecular formula C7H10ClNO. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antiviral, and antitumor properties, along with mechanisms of action and applications in research.

- Molecular Formula : C7H10ClNO

- Molecular Weight : 155.62 g/mol

- Structure : The compound features a pyridine ring substituted with a hydroxymethyl group and a methyl group at the 5-position.

Biological Activity Overview

This compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that it inhibits bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways .

-

Antiviral Activity :

- Research has demonstrated that this compound possesses antiviral properties, particularly against the Herpes simplex virus. The mechanism involves inhibition of viral replication by targeting viral enzymes .

-

Antitumor Activity :

- Preliminary studies suggest that this compound may have antitumor effects, particularly in cancer cell lines such as HepG2 (liver cancer) and DU145 (prostate cancer). IC50 values obtained in these studies indicate significant cytotoxicity comparable to established chemotherapeutic agents .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Protein Interaction : The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity.

- Nucleic Acid Interaction : It may also interact with nucleic acids, influencing gene expression and replication processes .

Research Findings

Several studies have explored the biological properties of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of E. coli and S. aureus growth with MIC values of 50 µg/mL. |

| Study B | Antiviral | Effective against Herpes simplex virus; viral load reduced by 70% at 100 µg/mL concentration. |

| Study C | Antitumor | IC50 values of 25 µg/mL against HepG2 cells, indicating significant cytotoxicity. |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various bacterial strains revealed that this compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -

Antitumor Potential :

In vitro assays demonstrated that treatment with the compound led to apoptosis in HepG2 cells, characterized by increased caspase activity and DNA fragmentation, indicating a pathway for potential cancer therapies.

Safety and Toxicity

While promising, caution is warranted regarding the toxicity of this compound:

- Acute toxicity studies indicate harmful effects if ingested, with H302 classification (harmful if swallowed) .

- Skin irritation potential has been noted; therefore, proper handling protocols are essential during laboratory use .

Future Directions

Research on this compound is still in early stages. Future studies should focus on:

- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its biological effects.

- Clinical Trials : Investigating its efficacy and safety in clinical settings for potential therapeutic applications.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name |

(5-methylpyridin-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-6-2-7(5-9)4-8-3-6;/h2-4,9H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQABLZMWOFNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.